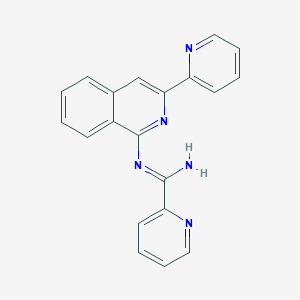
2-Methylisoindolin-4-amine
概要
説明
2-Methylisoindolin-4-amine is a compound with the molecular formula C9H12N2. It has a molecular weight of 148.20 g/mol . It is also known by several synonyms such as 2,3-DIHYDRO-2-METHYL-1H-ISOINDOL-4-AMINE and 4-Amino-2,3-dihydro-2-methyl-1H-isoindole .
Molecular Structure Analysis
The molecular structure of 2-Methylisoindolin-4-amine consists of a six-membered ring with two adjacent nitrogen atoms, one of which is part of a secondary amine group . The compound also contains a methyl group attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis
2-Methylisoindolin-4-amine has a molecular weight of 148.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 148.100048391 g/mol. It has a topological polar surface area of 29.3 Ų. It has a heavy atom count of 11 .科学的研究の応用
Pharmaceutical Synthesis
2-Methylisoindolin-4-amine derivatives have shown promise as building blocks in drug discovery. Researchers have explored their use in designing novel therapeutic agents. The compound’s unique structure allows for modifications that can enhance bioactivity, solubility, and target specificity. For instance, modifications at the amino group or the carbonyl positions may lead to potent pharmaceutical candidates .
Herbicides and Agrochemicals
The herbicidal properties of 2-Methylisoindolin-4-amine derivatives have attracted interest in agricultural applications. These compounds exhibit selective inhibition of specific plant enzymes, making them potential candidates for developing environmentally friendly herbicides. Researchers continue to explore their efficacy and safety profiles .
Colorants and Dyes
Due to their aromatic nature, 2-Methylisoindolin-4-amine derivatives can serve as precursors for various colorants and dyes. By introducing functional groups, researchers can fine-tune their optical properties, such as absorption and emission wavelengths. These compounds find applications in textiles, ink formulations, and other color-related industries .
Polymer Additives
In polymer science, 2-Methylisoindolin-4-amine derivatives act as additives to modify material properties. They enhance mechanical strength, thermal stability, and flame retardancy. Incorporating these compounds into polymer matrices can lead to improved performance in plastics, coatings, and adhesives .
Organic Synthesis
The isoindoline scaffold of 2-Methylisoindolin-4-amine allows for diverse functionalization. Researchers have employed these derivatives in multicomponent reactions, cyclizations, and cross-coupling reactions. Their synthetic versatility makes them valuable intermediates for constructing complex organic molecules .
Photochromic Materials
Photochromic compounds change color upon exposure to light, finding applications in optical devices, sensors, and data storage. Researchers have explored the photochromic behavior of 2-Methylisoindolin-4-amine derivatives. By incorporating specific chromophores, they can create reversible color changes, making these compounds useful in responsive materials .
作用機序
Target of Action
2-Methylisoindolin-4-amine is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Methylisoindolin-4-amine may also interact with various targets.
Mode of Action
Indole derivatives, which 2-methylisoindolin-4-amine is part of, are known to interact biochemically with their targets, leading to various changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on isoindoline derivatives, a related compound, has predicted their affinities and some pharmacokinetic parameters .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that 2-Methylisoindolin-4-amine may have diverse effects at the molecular and cellular levels.
Action Environment
The synthesis of isoindoline derivatives, a related compound, has been explored under various conditions , suggesting that the action of 2-Methylisoindolin-4-amine may also be influenced by environmental factors.
特性
IUPAC Name |
2-methyl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCHOUSVHXNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


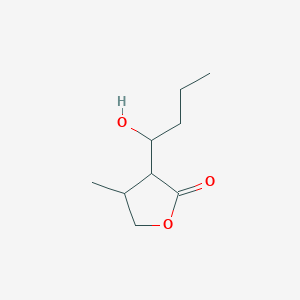
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)


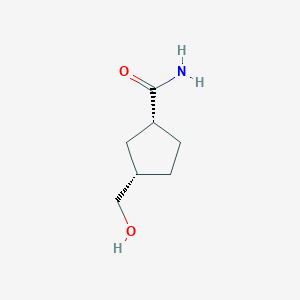
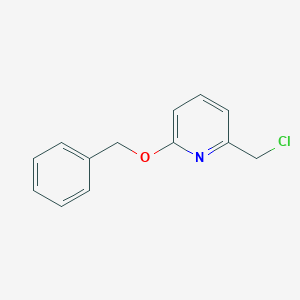
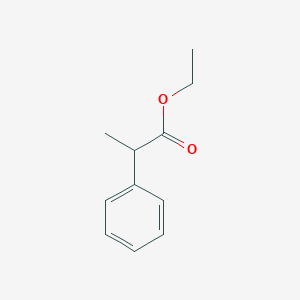
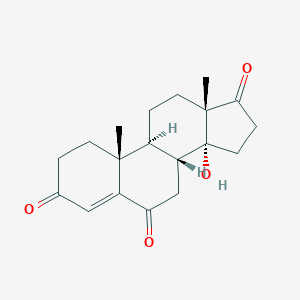
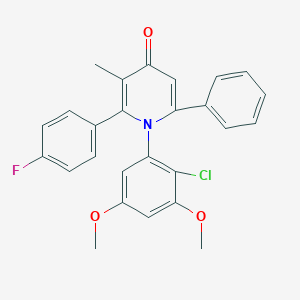
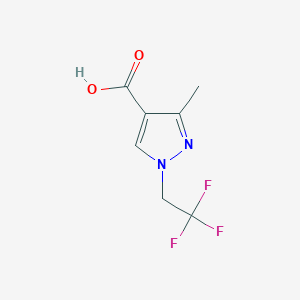
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
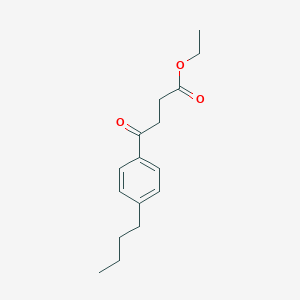
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
